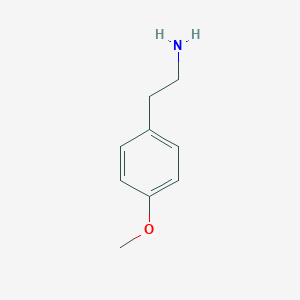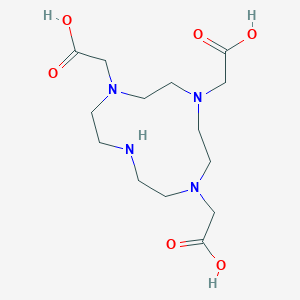
Octyltriphenylphosphonium bromide
概要
説明
Octyltriphenylphosphonium bromide is a chemical compound with the molecular formula C26H32BrP . It is used as a pharmaceutical intermediate . This compound is a white to pale cream solid .
Synthesis Analysis
The synthesis of Octyltriphenylphosphonium bromide involves heating triphenylphosphine under reflux with 1-bromopentane in toluene overnight . Another method involves the reaction of triphenylphosphine and 1-bromooctane .Molecular Structure Analysis
The molecular structure of Octyltriphenylphosphonium bromide is represented by the SMILES notation [Br-].CCCCCCCC [P+] (C1=CC=CC=C1) (C1=CC=CC=C1)C1=CC=CC=C1 . The InChI Key for this compound is OBLXVLWZBMAMHE-UHFFFAOYSA-M .Chemical Reactions Analysis
While specific chemical reactions involving Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes .Physical And Chemical Properties Analysis
Octyltriphenylphosphonium bromide is a white to pale cream solid . It is hygroscopic in nature . The melting point of this compound is reported to be between 58.0-67.0°C .科学的研究の応用
Pharmaceutical Intermediate
Summary of the Application
Octyltriphenylphosphonium bromide is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, typically as a building block in organic synthesis.
Methods of Application
The specific methods of application can vary greatly depending on the specific pharmaceutical being produced. However, it typically involves chemical reactions under controlled conditions.
Results or Outcomes
The outcomes of using Octyltriphenylphosphonium bromide as a pharmaceutical intermediate are the successful synthesis of various pharmaceutical products .
Polyimide Nanocomposites
Summary of the Application
Octyltriphenylphosphonium bromide is used in the modification of clay for the production of polyimide/clay hybrids . These hybrids have improved mechanical and thermal properties, making them useful in various industries, including electronics .
Methods of Application
The clay is modified by an ion exchange reaction using Octyltriphenylphosphonium bromide in a water medium . The modified clay is then blended with poly(amic acid) to produce the polyimide/clay hybrids .
Results or Outcomes
The resulting polyimide/phosphonium modified clay hybrids were successfully prepared and characterized by scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) . The thermal properties of the hybrids were characterized by thermogravimetric analysis (TGA) .
Polymer-Supported Triphenylphosphine
Summary of the Application
While not specifically about Octyltriphenylphosphonium bromide, there is a significant amount of research on the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis . This could potentially suggest similar applications for Octyltriphenylphosphonium bromide given its structural similarity to triphenylphosphine.
Methods of Application
The specific methods of application can vary greatly depending on the specific reaction being carried out. However, it typically involves the use of PS-TPP as a reagent in various chemical reactions .
Results or Outcomes
The outcomes of using PS-TPP in organic synthesis are the successful synthesis of various organic compounds .
Safety And Hazards
将来の方向性
While specific future directions for Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes . Therefore, its future directions may involve further exploration of its potential uses in organic synthesis.
Relevant Papers There are several relevant papers that discuss Octyltriphenylphosphonium bromide. One paper discusses the modular modifications of Triphenylphosphonium . Another paper discusses the use of multicomponent reactions as potential synthetic processes, with Octyltriphenylphosphonium bromide used as a catalyst .
特性
IUPAC Name |
octyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXVLWZBMAMHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962221 | |
| Record name | Octyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyltriphenylphosphonium bromide | |
CAS RN |
42036-78-2 | |
| Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)












